molecular formula C10H16N2O2S B5185156 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone

5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B5185156
M. Wt: 228.31 g/mol
InChI Key: MGHXHXZCUCWPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as AG-1517, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of molecules and is known to inhibit the activity of tyrosine kinases, which play a key role in various cellular processes.

Mechanism of Action

5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and physiological effects:
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to inhibit angiogenesis and tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments. The compound can be toxic at high concentrations, and it has been shown to have off-target effects on other kinases.

Future Directions

There are several future directions for the study of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in the treatment of other diseases such as autoimmune disorders and inflammation. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in humans.

Synthesis Methods

The synthesis of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 5-sec-butyl-2-amino-4(3H)-pyrimidinone with ethylthioacetic acid followed by a cyclization reaction. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of various tyrosine kinases such as epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), which are known to play a key role in cancer progression and angiogenesis.

properties

IUPAC Name

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHXHXZCUCWPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5373283

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